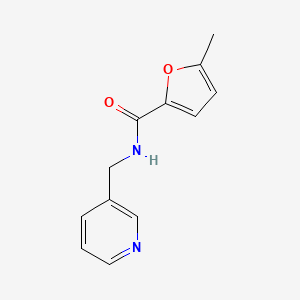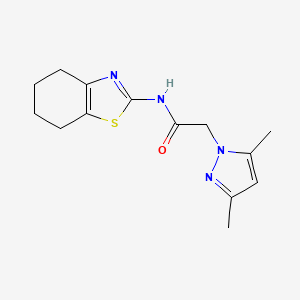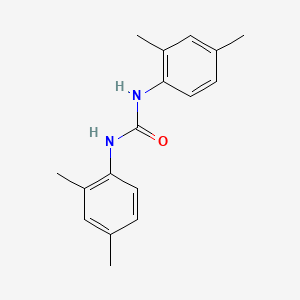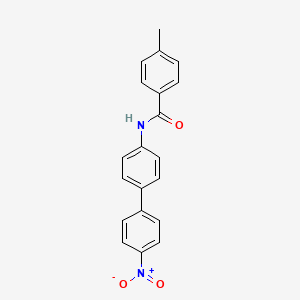![molecular formula C17H18N2OS B5850707 N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide CAS No. 6591-96-4](/img/structure/B5850707.png)
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide, commonly known as DAPH, is a chemical compound that has been extensively studied for its diverse applications in scientific research. DAPH belongs to the class of thiol-containing compounds, which have been found to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
DAPH has been extensively studied for its diverse applications in scientific research. It has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. DAPH has also been shown to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents. Additionally, DAPH has been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of DAPH is not fully understood, but it is believed to involve the modulation of various signaling pathways. DAPH has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. DAPH has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, DAPH has been found to modulate the expression of various genes involved in cellular proliferation and differentiation.
Biochemical and Physiological Effects:
DAPH has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. DAPH has also been found to reduce inflammation by inhibiting the production of inflammatory mediators. Additionally, DAPH has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
DAPH has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DAPH has also been found to exhibit potent biological activities at low concentrations, making it a cost-effective research tool. However, DAPH has some limitations for lab experiments. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. Additionally, DAPH has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well characterized.
Zukünftige Richtungen
There are several future directions for research on DAPH. One area of research is the development of new DAPH derivatives with improved biological activities and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of DAPH in various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanisms of action of DAPH and its interactions with other signaling pathways.
Synthesemethoden
The synthesis of DAPH involves the reaction of 2,5-dimethylaniline with carbon disulfide and chloroacetyl chloride in the presence of a base. The resulting intermediate is then treated with phenylhydrazine to yield DAPH. The purity of DAPH can be increased by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
N-[(2,5-dimethylphenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-8-9-13(2)15(10-12)18-17(21)19-16(20)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLLLSCLEKFWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984389 |
Source


|
| Record name | N-{[(2,5-Dimethylphenyl)imino](sulfanyl)methyl}-2-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-dimethylphenyl)carbamothioyl]-2-phenylacetamide | |
CAS RN |
6591-96-4 |
Source


|
| Record name | N-{[(2,5-Dimethylphenyl)imino](sulfanyl)methyl}-2-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine](/img/structure/B5850640.png)
![ethyl 5-({[(2-chlorophenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B5850642.png)


![6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol](/img/structure/B5850648.png)

![N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5850659.png)

![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)



![2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide](/img/structure/B5850720.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide](/img/structure/B5850729.png)